methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
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Overview
Description
Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound featuring a fluorophenyl group, an imidazo[4,5-c]pyridine core, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic synthesis. One common approach includes:
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Formation of the Imidazo[4,5-c]pyridine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine and an appropriate amine, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated imidazo[4,5-c]pyridine in the presence of a palladium catalyst and a base.
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Formation of the Benzoate Ester: : The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative is reacted with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core or the fluorophenyl group, potentially leading to the formation of partially or fully reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoate ester might yield a carboxylic acid, while nucleophilic substitution at the fluorophenyl group could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound’s imidazo[4,5-c]pyridine core is of interest due to its presence in many bioactive molecules. Researchers study its interactions with biological targets to develop new drugs or to understand its mechanism of action in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity, while the benzoate ester can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
- Methyl 3-({[4-(3-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
- Methyl 3-({[4-(3-methylphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
Uniqueness
The presence of the fluorophenyl group in methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C22H21FN4O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 3-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H21FN4O3/c1-13-6-7-15(21(28)30-2)11-18(13)26-22(29)27-9-8-17-19(25-12-24-17)20(27)14-4-3-5-16(23)10-14/h3-7,10-12,20H,8-9H2,1-2H3,(H,24,25)(H,26,29) |
InChI Key |
JBGQXQLSHDXLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3 |
Origin of Product |
United States |
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